N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide
CAS No.: 785709-44-6
Cat. No.: VC14541329
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 785709-44-6 |
|---|---|
| Molecular Formula | C19H18N2O2 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O2/c1-23-16-9-6-14(7-10-16)12-13-20-19(22)18-11-8-15-4-2-3-5-17(15)21-18/h2-11H,12-13H2,1H3,(H,20,22) |
| Standard InChI Key | KAZLNAHNTCGWPQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a quinoline heterocycle—a bicyclic system comprising a benzene ring fused to a pyridine ring—with a carboxamide functional group at position 2 and a 4-methoxyphenethyl moiety at the nitrogen atom. This configuration enhances its ability to engage in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .
Physicochemical Profile
Key physicochemical parameters include a logP value indicative of moderate lipophilicity, facilitating membrane permeability, and a polar surface area of 49.6 Ų, suggesting favorable solubility in aqueous environments . Table 1 summarizes its essential properties:
Table 1: Physicochemical Properties of N-[2-(4-Methoxyphenyl)ethyl]quinoline-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.4 g/mol |
| logP | 3.95 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.6 Ų |
| Solubility | Moderate in organic solvents |
Data derived from computational models and experimental analogs suggest the compound’s stability under standard laboratory conditions, though decomposition may occur at temperatures exceeding 150°C .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol starting with the formation of the quinoline core via the Skraup or Doebner-Miller reaction, followed by carboxamide functionalization. A representative method involves refluxing 2-quinolinecarboxylic acid with 2-(4-methoxyphenyl)ethylamine in dry toluene at 100–110°C for 12–24 hours. Catalytic agents such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to enhance amide bond formation efficiency.
Pharmacological Activities
Anti-Inflammatory Effects
Quinoline derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) and reducing pro-inflammatory cytokines like TNF-α and IL-6 . In vitro studies on analogous compounds demonstrate IC₅₀ values of 10–20 μM for COX-2 inhibition, suggesting potential utility in treating chronic inflammatory disorders .
Mechanistic Insights and Target Engagement
Enzyme Inhibition
Kinetic assays reveal competitive inhibition of acetylcholinesterase (AChE) with a Kᵢ of 0.8 μM, suggesting applications in neurodegenerative diseases. Additionally, the compound’s methoxy group enhances binding affinity to hydrophobic enzyme pockets, as evidenced by molecular dynamics simulations .
Receptor Interactions
Therapeutic Applications and Future Directions
Drug Development
The compound’s multifunctional activity profile positions it as a candidate for polypharmacology. Hybrid derivatives incorporating sulfonamide or oxadiazole moieties may enhance anti-tubercular and anticancer efficacy while reducing cytotoxicity .
Challenges and Limitations
Current barriers include poor bioavailability and metabolic instability. Prodrug strategies, such as esterification of the carboxamide group, are under investigation to improve pharmacokinetics.
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